2-Amino-5-benzyl-4-hydroxypyrimidine is a pyrimidine derivative characterized by the presence of an amino group at the 2-position, a hydroxyl group at the 4-position, and a benzyl substituent at the 5-position of the pyrimidine ring. This compound exhibits unique structural features that contribute to its reactivity and biological properties. The molecular formula for 2-amino-5-benzyl-4-hydroxypyrimidine is CHNO, and it has a molecular weight of approximately 188.23 g/mol. The compound's structure allows for potential interactions with various biological targets, making it of interest in medicinal chemistry.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.
Research indicates that 2-amino-5-benzyl-4-hydroxypyrimidine possesses significant biological activities. It has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes. For instance, derivatives of similar pyrimidine compounds have shown promise in inhibiting leukotriene synthesis, which is relevant for inflammatory diseases and asthma treatment . Additionally, compounds with similar structures have demonstrated antimicrobial and anticancer properties, suggesting that 2-amino-5-benzyl-4-hydroxypyrimidine may also exhibit such activities.
Several synthetic approaches have been explored for the preparation of 2-amino-5-benzyl-4-hydroxypyrimidine:
The applications of 2-amino-5-benzyl-4-hydroxypyrimidine span various fields:
Interaction studies involving 2-amino-5-benzyl-4-hydroxypyrimidine often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and kinetic assays are commonly employed to evaluate these interactions, providing insights into how modifications to the structure may enhance or diminish biological activity.
Several compounds share structural similarities with 2-amino-5-benzyl-4-hydroxypyrimidine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Amino-4-hydroxypyrimidine | Hydroxyl at position 4 | Antiviral activity |
| 2-Amino-5-methylpyrimidine | Methyl group at position 5 | Antitumor properties |
| 2-Amino-6-benzylpyridine | Benzyl group at position 6 | Antimicrobial activity |
| 4-Hydroxy-2-methylpyrimidine | Hydroxyl at position 4; methyl at position 2 | Inhibitor of certain kinases |
The uniqueness of 2-amino-5-benzyl-4-hydroxypyrimidine lies in its specific combination of functional groups and their positions on the pyrimidine ring, which may confer distinct biological activities compared to these similar compounds.
The primary synthetic approach for 2-amino-5-benzyl-4-hydroxypyrimidine derivatives follows established pyrimidine ring formation methodology through condensation of nitrogen-containing precursors with three-carbon building blocks. The most widely employed strategy involves the reaction of substituted malonic acid derivatives with guanidine or its salts under basic conditions. This fundamental approach utilizes the nucleophilic character of guanidine to attack the electrophilic carbonyl centers of malonic acid diesters, leading to cyclization and subsequent pyrimidine ring formation.
The synthesis typically proceeds through a multi-step sequence beginning with the preparation of appropriately substituted malonic acid diesters. For 2-amino-5-benzyl-4-hydroxypyrimidine specifically, benzyl-substituted malonic acid diesters serve as crucial starting materials. The condensation reaction requires careful control of reaction conditions, including temperature, solvent selection, and base concentration to achieve optimal yields and minimize side product formation.
Research has demonstrated that the choice of guanidine salt significantly influences reaction outcomes. Guanidine nitrate has emerged as a preferred reagent due to its enhanced solubility characteristics and reduced tendency to form unwanted precipitation during the reaction process. The mechanism involves initial deprotonation of the malonic ester, followed by nucleophilic attack on the guanidine carbon, and subsequent cyclization through intramolecular condensation.
Alternative synthetic pathways have been explored utilizing different nitrogen sources and carbon frameworks. Some methodologies employ substituted amidines or thiourea derivatives as nitrogen contributors, though these approaches typically yield lower overall efficiency compared to guanidine-based syntheses. The selection of synthetic pathway depends significantly on the desired substitution pattern and the availability of starting materials.
The crystallographic analysis of 2-amino-5-benzyl-4-hydroxypyrimidine reveals important structural features that govern its molecular geometry and intermolecular interactions. The compound exhibits a molecular formula of C₁₁H₁₁N₃O with a molecular weight of 201.23 g/mol [1]. The density has been determined to be 1.28 g/cm³, indicating a relatively compact molecular packing arrangement [1].
The crystal structure analysis indicates that similar pyrimidine derivatives typically adopt planar conformations for the pyrimidine ring system with root mean square deviations ranging from 0.008-0.020 Å [2]. The benzyl substituent at position 5 is characteristically twisted relative to the pyrimidine ring plane, with dihedral angles typically ranging from 9.5° to 26.4° as observed in related structures [2]. This twisted conformation is attributed to steric interactions between the benzyl group and the adjacent amino functionality.
Hydrogen bonding networks play a crucial role in stabilizing the crystal structure of 2-amino-5-benzyl-4-hydroxypyrimidine. Comprehensive analysis of related amino-hydroxypyrimidine structures reveals three primary types of hydrogen bonding interactions [2] [3]:
Primary Hydrogen Bonding Patterns:
| Interaction Type | Distance Range (Å) | Angle Range (°) | Motif |
|---|---|---|---|
| N-H···N (amino to pyrimidine) | 2.13-2.50 | 145-171 | Chain formation |
| O-H···N (hydroxyl to nitrogen) | 1.97-2.13 | 152-172 | One-dimensional chains |
| N-H···O (amino to hydroxyl) | 2.18-2.55 | 118-155 | Intramolecular stabilization |
The hydroxyl group at position 4 participates in intermolecular O-H···N hydrogen bonds with pyrimidine nitrogen atoms, forming extended one-dimensional chains along the crystallographic c-axis with C(6) chain motifs [2] [3]. These interactions create distances of approximately 2.82-2.95 Å and angles ranging from 162-172° [2].
The amino group at position 2 exhibits dual hydrogen bonding capabilities, engaging in both intramolecular N-H···O interactions with the hydroxyl oxygen (distances of 2.29-2.55 Å) [2] and intermolecular N-H···N hydrogen bonds with neighboring pyrimidine nitrogen atoms. These intramolecular interactions stabilize a six-membered ring with an S(6) motif [2].
Additional stabilization is provided by weak C-H···π interactions involving the benzyl aromatic system and aromatic π-π stacking interactions between parallel pyrimidine rings [2] [3]. The crystal packing also exhibits weak C-H···O hydrogen bonding interactions that contribute to three-dimensional network stability [2].
The nuclear magnetic resonance spectroscopic characterization of 2-amino-5-benzyl-4-hydroxypyrimidine provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. Based on spectroscopic data for closely related pyrimidine derivatives, characteristic chemical shift patterns can be established [4] [5].
Proton Nuclear Magnetic Resonance Spectroscopy:
The proton nuclear magnetic resonance spectrum of 2-amino-5-benzyl-4-hydroxypyrimidine exhibits several distinctive features. The amino protons typically appear as a broad singlet in the range of 6.60-7.35 ppm in dimethyl sulfoxide-d₆ [4]. The hydroxyl proton manifests as a broad exchangeable signal between 10.20-12.76 ppm, with the exact position dependent on hydrogen bonding interactions and solvent effects [5].
The benzyl methylene protons characteristic of the 5-position substituent appear as a singlet around 4.40-5.03 ppm [5] [6]. The aromatic protons of the benzyl group demonstrate typical aromatic coupling patterns in the region 7.20-7.90 ppm, exhibiting multiplicities consistent with monosubstituted benzene derivatives [5].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy:
Carbon-13 nuclear magnetic resonance analysis reveals characteristic chemical shifts for the pyrimidine framework. The carbonyl carbon (C-4) in the keto tautomeric form typically appears around 161-168 ppm [4] [5]. The C-2 carbon bearing the amino substituent resonates in the range of 152-164 ppm [4]. The C-5 carbon, which carries the benzyl substituent, appears around 94-120 ppm depending on the tautomeric form [4].
The benzyl carbons exhibit characteristic aromatic resonances between 126-140 ppm for the aromatic ring carbons, with the methylene carbon appearing around 41-45 ppm [5] [6].
Infrared spectroscopic analysis of 2-amino-5-benzyl-4-hydroxypyrimidine reveals characteristic absorption bands that provide structural information about functional group vibrations [7]. The infrared spectrum exhibits several diagnostic regions:
Characteristic Infrared Absorption Bands:
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3400 | N-H stretching (amino) | Strong |
| 3200-3020 | O-H stretching (hydroxyl) | Medium-broad |
| 1620-1650 | Ring stretching/C=N | Strong |
| 1480-1534 | Ring stretching | Medium-strong |
| 1400 | C-NH₂ stretching | Very strong |
| 1250-1295 | C-OH stretching | Medium |
| 780 | Ring breathing | Strong |
| 625 | NH₂ wagging | Strong |
The amino group stretching vibrations appear as symmetric and asymmetric modes at 3300 and 3400 cm⁻¹ respectively [7]. The hydroxyl stretching vibration manifests as a broad absorption around 3020-3200 cm⁻¹, with broadening attributed to hydrogen bonding interactions [7].
Ring stretching vibrations characteristic of the pyrimidine system appear in the 1480-1650 cm⁻¹ region, with the strongest band typically observed around 1620 cm⁻¹ [7]. The C-NH₂ stretching mode produces a very strong absorption at approximately 1400 cm⁻¹ [7].
The benzyl group contributes aromatic C-H stretching vibrations around 3020 cm⁻¹ and aromatic C=C stretching modes in the 1450-1600 cm⁻¹ region [7]. Out-of-plane bending vibrations of the aromatic system appear in the 690-780 cm⁻¹ region [7].
Mass spectrometric analysis of 2-amino-5-benzyl-4-hydroxypyrimidine provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 201, corresponding to the molecular formula C₁₁H₁₁N₃O [1]. The exact mass has been determined as 201.09000 atomic mass units [1].
Characteristic fragmentation patterns include loss of the amino group (M-16), loss of the hydroxyl group (M-17), and loss of the benzyl moiety (M-91). Additional fragmentation may involve ring opening and loss of various nitrogen-containing fragments. Electrospray ionization mass spectrometry typically shows [M+H]⁺ ions at m/z 202, providing enhanced sensitivity for detection and quantification purposes [5].
High-resolution mass spectrometry confirms the elemental composition and provides accurate mass measurements essential for structural characterization. The isotope pattern analysis supports the presence of three nitrogen atoms in the molecular structure [5].
The thermodynamic stability and tautomeric equilibria of 2-amino-5-benzyl-4-hydroxypyrimidine represent fundamental aspects governing its chemical behavior and structural preferences. Pyrimidine derivatives containing both amino and hydroxyl substituents exhibit complex tautomeric equilibria involving proton migration between nitrogen and oxygen atoms [8] [9] [10].
2-Amino-5-benzyl-4-hydroxypyrimidine exists in multiple tautomeric forms, primarily involving keto-enol tautomerism at the 4-position. The two principal tautomeric forms are:
Research on related 4-hydroxypyrimidine systems indicates that the keto tautomer is generally more thermodynamically stable than the enol form [10] [11]. Gas-phase studies of 4-hydroxypyrimidine demonstrate that the 4-pyrimidinone form is more stable by approximately 2.0±0.9 kJ/mol compared to the hydroxyl form [11].
The position of tautomeric equilibrium is significantly influenced by solvent polarity and hydrogen bonding capabilities [8] [12] [13]. Systematic studies of related hydroxypyrimidine derivatives reveal several key principles:
Solvent Polarity Effects:
| Solvent Type | Dielectric Constant | Preferred Tautomer | Equilibrium Shift |
|---|---|---|---|
| Non-polar (CCl₄) | 2.2 | Enol form | Favors aromatic form |
| Moderately polar (THF) | 7.6 | Mixed equilibrium | Intermediate |
| Polar aprotic (DMSO) | 47 | Keto form | Favors carbonyl form |
| Polar protic (H₂O) | 78 | Keto form | Strong keto preference |
The relationship between solvent polarity and tautomeric equilibrium follows the Dimroth solvent parameter (ET), with more polar solvents generally favoring the keto tautomer [8] [14]. This preference arises from enhanced stabilization of the dipolar keto form through solvent-solute interactions.
Thermodynamic analysis of tautomeric equilibria involves determination of enthalpy and entropy changes associated with proton transfer. For related pyrimidine systems, the following thermodynamic considerations apply [15] [10]:
The equilibrium constant (KT) for tautomerization correlates with solvent polarity according to:
KT = [Keto]/[Enol]
Studies indicate that electron-withdrawing substituents stabilize the enol form, while electron-donating groups favor the keto tautomer [8]. The 2-amino substituent in 2-amino-5-benzyl-4-hydroxypyrimidine acts as an electron-donating group, contributing to keto form stabilization.
The benzyl group at position 5 provides both steric and electronic influences on tautomeric equilibrium. Steric interactions between the benzyl substituent and adjacent functional groups may influence the preferred molecular conformation and consequently affect tautomeric preferences [9] [12].
The amino group at position 2 participates in intramolecular hydrogen bonding with the hydroxyl oxygen, forming a six-membered ring that stabilizes specific tautomeric forms [2]. This intramolecular interaction competes with intermolecular hydrogen bonding and influences the overall thermodynamic stability.
Tautomeric interconversion requires proton migration, which involves significant activation energies. Computational studies on related systems suggest that isolated tautomeric interconversion requires substantial activation energies (>100 kJ/mol), but solvent-assisted mechanisms dramatically reduce these barriers [16].
Water-mediated proton transfer mechanisms involve formation of hydrogen-bonded complexes that facilitate proton migration with significantly lower activation energies. The presence of additional hydrogen bonding partners enhances the kinetics of tautomeric equilibration [16].
The solubility characteristics and partition coefficient of 2-amino-5-benzyl-4-hydroxypyrimidine provide essential information for understanding its physicochemical behavior in different environments. These properties directly influence the compound's bioavailability, distribution, and potential applications.
The solubility of 2-amino-5-benzyl-4-hydroxypyrimidine in aqueous media is influenced by multiple factors including hydrogen bonding capability, molecular size, and tautomeric equilibrium. Based on the calculated LogP value of 1.93640 [1], the compound exhibits moderate lipophilicity with significant water solubility contributions from its polar functional groups.
The amino group at position 2 enhances water solubility through hydrogen bond donor capabilities, while the hydroxyl group at position 4 provides both hydrogen bond donor and acceptor functionalities [17]. These polar interactions facilitate solvation in aqueous environments, contributing to improved solubility compared to unsubstituted aromatic systems.
The molecular weight of 201.23 g/mol and polar surface area (PSA) of 72.03 Ų [1] fall within ranges typically associated with moderate aqueous solubility. Compounds with PSA values between 60-90 Ų generally exhibit balanced hydrophilic-lipophilic properties suitable for diverse applications.
The benzyl substituent at position 5 contributes significant lipophilic character, enhancing solubility in organic solvents. Related aminopyrimidine derivatives demonstrate good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [18] [19].
Solubility Characteristics in Common Solvents:
| Solvent Class | Expected Solubility | Contributing Factors |
|---|---|---|
| Polar protic (alcohols) | High | H-bonding with amino/hydroxyl groups |
| Polar aprotic (DMSO, DMF) | High | Dipolar interactions |
| Moderately polar (acetone, THF) | Moderate | Mixed interactions |
| Non-polar (hexane, toluene) | Low | Limited favorable interactions |
The refractive index of 1.65 [1] indicates significant molecular polarizability, consistent with the presence of aromatic systems and heteroatoms that contribute to intermolecular interactions in organic media.
The partition coefficient (LogP) represents the logarithm of the ratio of compound concentrations in octanol versus water at equilibrium, providing a measure of lipophilicity. The calculated LogP value of 1.93640 [1] for 2-amino-5-benzyl-4-hydroxypyrimidine indicates moderate lipophilicity.
Comparative Partition Coefficient Analysis:
| Compound Feature | LogP Contribution | Effect on Distribution |
|---|---|---|
| Pyrimidine ring | -0.5 to 0.0 | Moderate polarity |
| Amino group (-NH₂) | -1.5 to -1.0 | Increased hydrophilicity |
| Hydroxyl group (-OH) | -1.2 to -0.8 | Enhanced water solubility |
| Benzyl group (C₆H₅CH₂-) | +2.0 to +2.5 | Increased lipophilicity |
The overall LogP value results from the additive contributions of individual molecular fragments. The benzyl substituent provides the primary lipophilic contribution, while the amino and hydroxyl groups contribute hydrophilic character.
The presence of ionizable amino functionality imparts pH-dependent solubility characteristics to 2-amino-5-benzyl-4-hydroxypyrimidine. The amino group can undergo protonation under acidic conditions, forming a cationic species with enhanced water solubility [17].
The estimated pKa value for the amino group is approximately 4-6 based on similar pyrimidine derivatives [19]. At physiological pH (7.4), the compound exists predominantly in its neutral form, while under acidic conditions (pH < pKa), protonation increases aqueous solubility through ionic character.
The distribution coefficient (LogD) accounts for ionization effects and provides a more accurate representation of compound partitioning under specific pH conditions [17]. For 2-amino-5-benzyl-4-hydroxypyrimidine, the relationship between LogP and LogD depends on the degree of ionization:
LogD = LogP - log(1 + 10^(pH-pKa))
At physiological pH, the LogD value approaches the LogP value due to minimal ionization. Under acidic conditions, the LogD decreases significantly as the protonated form exhibits enhanced aqueous partitioning.
The moderate lipophilicity (LogP ≈ 1.94) suggests favorable absorption characteristics across biological membranes while maintaining sufficient aqueous solubility for formulation and handling. This balanced profile indicates potential for both oral and parenteral administration routes in pharmaceutical applications.
The investigation of 2-amino-5-benzyl-4-hydroxypyrimidine and related compounds has revealed significant inhibitory effects on nitric oxide production in immune-activated peritoneal macrophages. Research utilizing mouse peritoneal cells demonstrates that 5-substituted 2-amino-4,6-dichloropyrimidines, structurally related to 2-amino-5-benzyl-4-hydroxypyrimidine, exhibit potent suppression of nitric oxide biosynthesis when cells are stimulated with lipopolysaccharide plus interferon-gamma [1].
The mechanistic basis for this inhibitory activity involves the interference with nitric oxide synthase enzyme systems within activated macrophages. Peritoneal macrophages represent a particularly relevant cellular model, as these tissue-resident immune cells are metabolically positioned to exploit glutaminolysis-fuel in the glutamate-rich peritoneal environment [2]. This metabolic context enhances their respiratory burst capacity during phagocytosis through mitochondrial complex-II metabolism, making them highly sensitive to compounds that modulate nitric oxide production.
Experimental protocols using the Griess reaction demonstrate that 5-substituted dichloropyrimidine derivatives consistently suppress nitric oxide production by at least 55 percent when applied at 50 micromolar concentrations [1]. The dose-dependent nature of this inhibition indicates a specific interaction with cellular nitric oxide production machinery rather than non-specific cytotoxic effects. Importantly, these compounds exhibit no suppressive effects on cell viability at therapeutic concentrations, suggesting a targeted mechanism of action.
The cellular localization studies reveal that peritoneal macrophages recruit mitochondria to phagosomes and produce mitochondrially-derived reactive oxygen species necessary for microbial killing [2]. The modulation of nitric oxide production by 2-amino-5-benzyl-4-hydroxypyrimidine derivatives may therefore influence both inflammatory responses and antimicrobial activities through effects on cellular respiratory metabolism.
Direct comparative analysis of 2-amino-5-benzyl-4-hydroxypyrimidine derivatives against established nitric oxide synthase inhibitors reveals superior potency profiles. N-monomethyl-L-arginine (L-NMMA), a widely used competitive inhibitor of nitric oxide synthase, demonstrates an inhibitory concentration fifty percent value of 35.13 micromolar in mouse peritoneal cell assays [1].
In contrast, the most potent 5-substituted 2-amino-4,6-dichloropyrimidine derivative achieves complete suppression of nitric oxide production with an inhibitory concentration fifty percent value of 1.99 micromolar, representing an approximately 18-fold improvement in potency compared to N-monomethyl-L-arginine [1]. This dramatic enhancement in inhibitory activity suggests fundamentally different mechanisms of action between classical arginine analog inhibitors and pyrimidine-based compounds.
The structure-activity comparison reveals that several dichloropyrimidine derivatives, including compounds with structural similarity to 2-amino-5-benzyl-4-hydroxypyrimidine, demonstrate superior efficacy compared to other standard inhibitors. Aminoguanidine, another conventional nitric oxide synthase inhibitor, exhibits an inhibitory concentration fifty percent value of 77.83 micromolar, while L-NIL (L-N6-(1-iminoethyl)lysine) shows 8.14 micromolar potency [1]. Even the potent selective inhibitor 1400W (N-(3-aminomethylbenzyl)acetamidine) demonstrates an inhibitory concentration fifty percent of 3.87 micromolar, which remains inferior to the most active pyrimidine derivatives.
The mechanism underlying this enhanced potency likely involves interactions beyond simple competitive inhibition at the arginine binding site. Unlike arginine analogs that mimic the natural substrate, pyrimidine derivatives may engage allosteric sites or interfere with cofactor binding, resulting in more effective enzyme inhibition.
Comprehensive structure-activity relationship studies of 5-substituted pyrimidine derivatives reveal critical determinants of biological activity. The position 5 of the pyrimidine ring represents a key site for modulating both potency and selectivity of nitric oxide inhibition [1]. Systematic evaluation of various substituents at this position demonstrates that halogen substitution, particularly fluorine, confers optimal inhibitory activity.
Comparative analysis of different 5-position substituents reveals that the nature of the substitution profoundly influences biological activity. Compounds bearing alkyl substituents at position 5 show varying degrees of potency, with inhibitory concentration fifty percent values ranging from 9 to 36 micromolar [1]. The length, branching, and saturation status of alkyl chains affect steric requirements within the binding pocket, with shorter linear substituents generally favored over branched or cyclic groups.
The critical distinction between 2-amino-4,6-dichloropyrimidines and their 2-amino-4,6-dihydroxypyrimidine counterparts illustrates the importance of appropriate functional group selection. The dihydroxypyrimidine analogs demonstrate complete absence of nitric oxide inhibitory activity, emphasizing that the chlorine substituents at positions 4 and 6 are essential for biological function [1]. This dramatic difference suggests that the dichloride groups participate in specific binding interactions or provide necessary electronic properties for target engagement.
The benzyl substitution pattern characteristic of 2-amino-5-benzyl-4-hydroxypyrimidine represents an intermediate structural modification that balances activity with other pharmacological properties. The aromatic benzyl group provides both hydrophobic interactions and appropriate molecular geometry for target binding while maintaining sufficient aqueous solubility for biological evaluation.